3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a Lewis structure, a line-angle formula, or a 3D model .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Polymorphism and Crystal Energy Landscapes
Studies on related molecules have highlighted the significance of polymorphism and crystal structure prediction in understanding the solid-form characteristics of complex molecules. Research has shown that different solid forms, including polymorphs, can significantly affect the material properties of compounds, such as solubility and stability, which are crucial in pharmaceutical development (Braun et al., 2014).
Synthesis and Chemical Reactivity
Research on the synthesis and chemical reactivity of compounds with similar structures has led to the development of novel synthetic methodologies and the exploration of unique chemical transformations. These studies provide insights into the mechanisms underlying the formation of complex heterocyclic compounds and their potential applications in medicinal chemistry and material science (Terada et al., 1973).
Antibacterial Agents
The design and synthesis of novel analogs within the related chemical families have shown promising antibacterial activity, especially against resistant strains. Such studies underscore the potential of structurally complex molecules in addressing the need for new antimicrobial agents, suggesting potential research avenues for compounds with similar functionalities (Palkar et al., 2017).
Supramolecular Chemistry
Research into the crystal structures and supramolecular chemistry of related compounds reveals the role of hydrogen bonding and weak intermolecular interactions in the self-assembly processes. These insights have implications for the design of molecular materials with tailored properties for applications in nanotechnology and molecular electronics (Wang et al., 2014).
Nucleophilic Vinylic Substitution Reactions
The exploration of nucleophilic vinylic substitution reactions involving gem-difluoroenamides and related structures highlights innovative pathways for constructing fluorinated heterocycles. This research contributes to the development of novel compounds with potential applications in medicinal chemistry and as PET imaging probes (Meiresonne et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O3/c1-13(2)11-26-18-8-6-15(10-19(18)29-12-22(3,4)21(26)28)25-20(27)14-5-7-16(23)17(24)9-14/h5-10,13H,11-12H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZLOLKPBNROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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